molecular formula C6H2BrClFNO2 B1447347 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene CAS No. 1807036-18-5

2-Bromo-1-chloro-3-fluoro-4-nitrobenzene

Cat. No. B1447347
M. Wt: 254.44 g/mol
InChI Key: ASEOPGXIVPDOJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-1-chloro-3-fluoro-4-nitrobenzene” is an organic compound that belongs to the class of benzenoids. It is used as a reactant in the synthesis of N-fused tricyclic indoles, dimethylamine, and benzofuran .


Synthesis Analysis

The synthesis of such compounds often involves multistep processes. For instance, a Friedel Crafts acylation followed by a Clemmensen Reduction can be used . The compound can also undergo Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls .


Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-1-chloro-3-fluoro-4-nitrobenzene . The molecular formula is C6H3BrClFNO2 . The structure of the compound can be represented by the SMILES string [O-]N+C1=CC=C(F)C(Br)=C1 .


Chemical Reactions Analysis

In terms of reactivity, the order is F > Cl > Br > I . This compound can undergo nucleophilic aromatic substitution reactions . For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .


Physical And Chemical Properties Analysis

The compound is slightly soluble in water . More specific physical and chemical properties such as melting point, boiling point, and density might not be readily available due to the specific nature of the compound.

Scientific Research Applications

Infrared Spectral Data Analysis

Field : Physical Chemistry

Application : The compound 2-bromo-4-chlorobenzaldehyde, which is structurally similar to the one you mentioned, has been used in the study of infrared (IR) spectral data .

Method : Experimental and theoretical spectral investigation and conformational analysis were performed by IR spectroscopy and density functional theory (DFT) . The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were also investigated .

Results : The scale from linear solvation energy relationships obtained using both experimental and theoretical data is useful to study solvent effect .

Synthesis of N-fused Tricyclic Indoles

Field : Organic Chemistry

Application : 2-Bromo-1-fluoro-4-nitrobenzene is used as a reactant in the synthesis of N-fused tricyclic indoles .

Method : The specific methods of application or experimental procedures are not detailed in the source .

Results : The outcomes of this application are not provided in the source .

Safety And Hazards

As with any chemical compound, handling “2-Bromo-1-chloro-3-fluoro-4-nitrobenzene” requires appropriate safety measures. It’s important to store it in a cool place, keep the container tightly closed in a dry and well-ventilated place, and store away from strong oxidizing agents . Specific hazard statements and precautionary measures should be referred to from the material safety data sheet .

properties

IUPAC Name

2-bromo-1-chloro-3-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEOPGXIVPDOJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-chloro-3-fluoro-4-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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